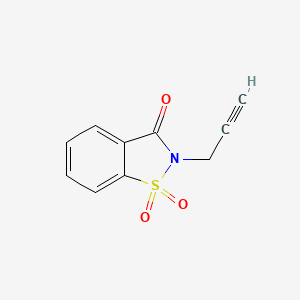

2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Description

2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a derivative of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), a heterocyclic compound with a sulfonamide core. Saccharin derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., human mast cell tryptase, elastase) and anti-inflammatory activities . The propynyl group’s electron-withdrawing nature and linear geometry may influence binding affinity and metabolic stability compared to other substituents.

Properties

IUPAC Name |

1,1-dioxo-2-prop-2-ynyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGLFVJZIJLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194299 | |

| Record name | 2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41335-57-3 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(2-propyn-1-yl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41335-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propargylsaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041335573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPARGYLSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A83KG8VD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, saccharin (3 mmol, 0.55 g) is combined with propargyl bromide (4.5 mmol, 0.42 mL) in acetone (20 mL) in the presence of triethylamine (7.5 mmol, 1.04 mL) as a base. The mixture is refluxed for 5 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, the solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane (DCM). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude product. Purification via recrystallization from ethanol affords N-propargylsaccharin as a white solid with a yield of 85–90%.

Key parameters influencing yield include:

-

Stoichiometry : A 1:1.5 molar ratio of saccharin to propargyl bromide ensures complete conversion without side reactions.

-

Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction kinetics.

-

Temperature : Reflux conditions (56–80°C) balance reaction rate and byproduct formation.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where triethylamine deprotonates saccharin, generating a nucleophilic amide ion. This ion attacks the electrophilic carbon in propargyl bromide, displacing bromide and forming the N-propargyl derivative. The 1,1-dioxide moiety remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.

Lewis Acid-Catalyzed N-Addition Using Propargyl Alcohol

An alternative approach employs propargyl alcohol and a Lewis acid catalyst to functionalize saccharin. This method avoids hazardous alkylating agents like propargyl bromide.

Procedure and Catalytic System

In a modified protocol, saccharin (2.56 mmol, 1 g) is dissolved in dry dichloromethane (18 mL) with propargyl alcohol (5.12 mmol, 298 μL). Boron trifluoride diethyl etherate (BF3·Et2O, 20.5 mmol, 2.53 mL) is added dropwise at 0°C, and the mixture is stirred at 40°C for 16 hours. The reaction is quenched with sodium bicarbonate, and the organic phase is isolated, dried, and concentrated. Column chromatography (hexane/ethyl acetate) yields N-propargylsaccharin with a 78% yield.

Advantages and Limitations

-

Catalyst Efficiency : BF3·Et2O activates the propargyl alcohol, facilitating nucleophilic attack on saccharin.

-

Safety : Eliminates alkyl bromides, reducing toxicity risks.

-

Yield Trade-off : Lower yield compared to alkylation methods due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Reaction Time | Purification |

|---|---|---|---|---|

| N-Alkylation | Propargyl bromide, Et3N | 85–90% | 5 hours | Recrystallization (EtOH) |

| Lewis Acid-Catalyzed | Propargyl alcohol, BF3·Et2O | 78% | 16 hours | Column chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propynyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Scientific Research Applications

Benzisothiazolinone has been extensively studied for its biological activities, including:

- Antimicrobial Properties: BIT exhibits potent antimicrobial effects against a range of bacteria and fungi, making it useful as a preservative in various products .

- Antioxidant Activity: Research indicates that BIT can act as an antioxidant, potentially protecting cells from oxidative stress .

Environmental Studies

BIT has been evaluated for its environmental impact and behavior:

- Biodegradability and Ecotoxicity: Studies have shown that BIT is biodegradable under certain conditions, which is crucial for assessing its environmental safety . Its ecotoxicological profile suggests it poses risks to aquatic organisms, necessitating careful handling and application in industrial settings .

Industrial Applications

Benzisothiazolinone is widely used in various industries:

- Preservative in Water-Based Products: Due to its effective antimicrobial properties, BIT is commonly used as a preservative in paints, coatings, adhesives, and personal care products .

- Wood Preservation: BIT has been utilized as a biocide in wood preservation formulations to prevent fungal decay and insect damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the antimicrobial efficacy of BIT in water-based paints. The results indicated that BIT effectively inhibited the growth of various microbial strains at concentrations as low as 0.1% .

Case Study 2: Environmental Impact Assessment

An environmental assessment report highlighted the biodegradability of BIT when subjected to aerobic conditions. The study found that over 70% of BIT was degraded within 28 days, indicating its potential for safe use in consumer products without long-term ecological consequences .

Mechanism of Action

The mechanism of action of 2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 2-(2-propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and related derivatives:

Key Findings:

Substituent Effects on Bioactivity: Alkyne vs. Alkene/Alkyl: The propynyl group’s triple bond may enable click chemistry or irreversible enzyme binding, unlike the propenyl or butyl derivatives, which rely on non-covalent interactions . Aromatic vs. Aliphatic: Chlorophenyl-oxoethyl derivatives exhibit COX-2 inhibition (IC₅₀ ~1 µM) due to aryl-electrophile interactions, whereas aliphatic chains (e.g., butyl) favor anti-inflammatory pathways .

Structural Insights :

- Planarity : The benzisothiazole core remains planar (RMSD ≤0.05 Å) across derivatives, but bulky groups (e.g., pyrazol-5-yl-oxymethyl) introduce steric hindrance .

- Hydrogen Bonding : Hydroxyethyl and chlorophenyl derivatives form extensive C–H···O networks, enhancing crystallinity and stability .

Synthetic Flexibility :

Biological Activity

2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as N-propargylsaccharin, is a compound with significant biological activity. It belongs to the class of benzisothiazolones and is primarily recognized for its applications in biocidal formulations and as a potential therapeutic agent. This article explores its biological activity, including antimicrobial properties, toxicity profiles, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 41335-57-3

- Molecular Formula : C10H7NO3S

- Molecular Weight : 221.236 g/mol

Antimicrobial Properties

Research indicates that benzisothiazolones exhibit potent antimicrobial activity. Specifically, this compound has been studied for its effectiveness against various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as an effective preservative in cosmetic and industrial applications due to its ability to inhibit microbial growth .

Toxicity and Safety Profile

The toxicity of 2-(2-propynyl)-1,2-benzisothiazol-3(2H)-one has been assessed through various studies. The compound is classified under several hazard categories:

- Acute Toxicity : LD50 (oral, rat) = 1020 mg/kg; LD50 (oral, mouse) = 1150 mg/kg .

- Skin Sensitization : Classified as a skin sensitizer (Category 1), indicating potential for allergic reactions upon dermal exposure .

The compound's safety profile is crucial for its application in consumer products and necessitates careful handling to mitigate risks associated with skin sensitization and inhalation exposure.

Study on Antimicrobial Efficacy

In a study conducted by Ranke et al., the effects of various isothiazolinone preservatives were evaluated on human liver cell lines (HepG2). The study found that exposure to benzisothiazolone derivatives resulted in significant cytotoxicity and morphological changes consistent with necrosis . This research highlights the dual nature of these compounds as both effective biocides and potential cytotoxic agents.

Environmental Impact Assessment

A risk assessment performed by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the environmental implications of benzisothiazolone compounds. The assessment noted that while these compounds are effective as biocides, their release into the environment could lead to ecological disturbances due to their toxicity to aquatic organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution. Sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) reacts with acyl bromides (e.g., propargyl bromide) in anhydrous dimethylformamide (DMF) under nitrogen. After stirring (3–5 hours), the product is precipitated on ice, filtered, and recrystallized from chloroform-methanol mixtures .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?

- Methodology : Single crystals are grown via slow evaporation (chloroform-methanol). Data collection uses a CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Structures are solved with SHELXS-97 and refined using SHELXL-97, with H-atoms placed geometrically (C–H = 0.95–0.99 Å) and refined isotropically .

- Typical Parameters : Monoclinic space group , , factors < 0.05 for high-resolution data .

Advanced Research Questions

Q. How do substituents influence the dihedral angles and non-covalent interactions in the crystal lattice?

- Analysis : Substituents like 3-chlorophenyl or 3-methoxyphenyl alter the dihedral angle between the benzisothiazole core and aromatic rings. For example:

- 3-Chlorophenyl derivative: 74.43° dihedral angle .

- 3-Methoxyphenyl derivative: 67.85° dihedral angle .

- Methodology : Compare intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using Mercury or PLATON. Weak interactions form or motifs, affecting packing efficiency .

Q. What challenges arise in refining crystal structures with SHELX, and how are they mitigated?

- Challenges : SHELX’s limitations include manual handling of twinned data and anisotropic displacement parameters for light atoms.

- Solutions : Use OLEX2 or SHELXPRO for macromolecular interfaces. For high-resolution data, apply TWINABS for scaling and HKL-3000 for integration .

Q. How can in vitro assays evaluate the COX-2 inhibition potential of benzisothiazol derivatives?

- Methodology :

- Enzyme Assays : Use purified COX-2 enzyme with arachidonic acid substrate; measure prostaglandin (PGE) production via ELISA .

- Cell-Based Assays : Treat LPS-stimulated macrophages and quantify PGE release. Compare IC values with reference inhibitors (e.g., celecoxib) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported hydrogen-bonding patterns across studies?

- Case Study : reports and motifs , while identifies and .

- Resolution : Re-analyze diffraction data with PLATON’s ADDSYM to check for missed symmetry. Validate hydrogen-bond distances (2.3–3.0 Å) and angles (120–180°) using IUCr standards .

Methodological Optimization

Q. What strategies improve yield in propargyl-substituted benzisothiazol synthesis?

- Optimization :

- Use ultrasonic irradiation to accelerate reaction kinetics (reduces time from 5 hours to 1 hour) .

- Replace DMF with ionic liquids (e.g., [BMIM][BF]) to enhance solubility and reduce side reactions .

Structural-Activity Relationships (SAR)

Q. How does the propargyl group impact bioactivity compared to other substituents?

- SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.